molecular formula C5H5NaO3 B592085 sodium;pyran-4-ide-3,5-dione CAS No. 879127-67-0

sodium;pyran-4-ide-3,5-dione

Cat. No.: B592085
CAS No.: 879127-67-0
M. Wt: 136.082
InChI Key: HZHSOBOQRRNIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of sodium;pyran-4-ide-3,5-dione follows established International Union of Pure and Applied Chemistry conventions for ionic organometallic compounds containing heterocyclic frameworks. The compound is officially designated as this compound, reflecting its structural composition of a sodium cation paired with a deprotonated pyran ring system bearing two ketone functionalities at the 3 and 5 positions. Alternative nomenclature systems recognize this compound as sodium 3,5-dioxotetrahydro-2H-pyran-4-ide, emphasizing the tetrahydropyran ring framework with the characteristic dioxo substitution pattern.

The Chemical Abstracts Service registry number 879127-67-0 provides the definitive identifier for this specific sodium salt derivative. The compound maintains close structural relationships with its parent neutral molecule 2H-pyran-3,5(4H,6H)-dione, which carries the Chemical Abstracts Service number 61363-56-2. Systematic naming conventions also recognize the compound under the designation 2H-pyran-3,5(4H,6H)-dione, sodium salt, which explicitly indicates the salt formation between the deprotonated organic anion and the sodium cation.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound within the broader category of organosodium compounds, specifically those containing heterocyclic oxygen-bearing ring systems. The structural descriptor "pyran-4-ide" indicates the formation of a carbanion at the 4-position of the pyran ring, resulting from deprotonation of the active methylene group situated between the two carbonyl functionalities.

Molecular Formula and Weight Analysis

The molecular formula C₅H₅NaO₃ accurately represents the elemental composition of this compound, with a calculated molecular weight of 136.08 grams per mole. This formula reflects the addition of one sodium cation to the deprotonated form of the parent molecule C₅H₆O₃, which possesses a molecular weight of 114.10 grams per mole. The molecular weight difference of 22.98 grams per mole corresponds precisely to the replacement of one hydrogen atom (1.008 grams per mole) with one sodium atom (22.990 grams per mole), confirming the 1:1 stoichiometric relationship between the organic anion and the sodium cation.

Property Sodium Salt Parent Compound
Molecular Formula C₅H₅NaO₃ C₅H₆O₃
Molecular Weight 136.08 g/mol 114.10 g/mol
Chemical Abstracts Service Number 879127-67-0 61363-56-2
Charge State Ionic Neutral

The elemental composition analysis reveals carbon comprising 44.12% by mass, hydrogen 3.70%, sodium 16.90%, and oxygen 35.28%. This composition reflects the significant contribution of the sodium cation to the overall molecular weight while maintaining the core heterocyclic framework. The relatively high oxygen content underscores the importance of the carbonyl functionalities in defining both the chemical reactivity and the coordination environment for the sodium cation.

The molecular formula also provides insight into the degree of unsaturation within the compound. The parent molecule C₅H₆O₃ exhibits a degree of unsaturation of three, accounting for the two carbonyl double bonds and the single ring closure. Upon salt formation, the molecular formula C₅H₅NaO₃ maintains this same degree of unsaturation, indicating that the sodium coordination does not fundamentally alter the basic electronic structure of the organic framework.

Crystallographic and Stereochemical Features

The crystallographic structure of this compound exhibits distinctive features that reflect the ionic nature of the compound and the coordination preferences of the sodium cation. The simplified molecular input line entry system representation C1C(=O)[CH-]C(=O)CO1.[Na+] clearly illustrates the spatial arrangement of the delocalized anionic charge within the pyran ring system and its association with the sodium counterion. The compound adopts a structure where the sodium cation interacts with the delocalized electron density distributed across the enolate system formed by the 1,3-diketone framework.

The International Chemical Identifier string InChI=1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1 provides detailed connectivity information, indicating that the formal negative charge resides on the carbon atom at position 4 of the pyran ring. This charge distribution results from the deprotonation of the active methylene group situated between the two carbonyl functionalities, creating a stabilized enolate anion that can effectively coordinate with the sodium cation.

The stereochemical analysis reveals that the compound lacks traditional chiral centers due to the planar nature of the delocalized π-system. However, the coordination environment around the sodium cation introduces potential for conformational preferences that influence the overall molecular geometry. The pyran ring adopts a slightly puckered conformation to accommodate the sp² hybridization of the enolate carbon while maintaining optimal overlap of the π-orbitals involved in the resonance stabilization.

Crystallographic studies of related cyclic 1,3-diketone systems suggest that the sodium salt likely exhibits intermolecular interactions that influence the solid-state packing arrangement. These interactions typically involve coordination of the sodium cation with oxygen atoms from neighboring molecules, creating extended coordination networks that contribute to the overall stability of the crystalline material.

Tautomeric Equilibria and Resonance Stabilization

The tautomeric behavior of this compound represents one of the most fascinating aspects of its chemical identity, distinguishing it from simple ketone systems through its capacity for extensive resonance stabilization. Unlike linear 1,3-diketones that can form intramolecular hydrogen bonds between enolic hydrogen and carbonyl oxygen atoms, cyclic 1,3-diketone systems such as the parent compound 2H-pyran-3,5(4H,6H)-dione cannot adopt such stabilized conformations due to geometric constraints.

The parent neutral compound 2H-pyran-3,5(4H,6H)-dione exhibits complex tautomeric equilibria involving both diketo and keto-enol forms. Research indicates that cyclic 1,3-diketones demonstrate significant keto-enol character in solution, though the exact nature of these equilibria has been subject to extensive investigation. Studies employing nuclear magnetic resonance spectroscopy and computational methods have revealed that the spectroscopic behavior of cyclic 1,3-diketones differs substantially from their linear counterparts, particularly in their symmetrical nuclear magnetic resonance spectral patterns.

Upon deprotonation to form the sodium salt, the tautomeric landscape becomes dramatically simplified. The formation of this compound effectively locks the system into a single dominant resonance structure where the negative charge is delocalized across the carbon framework between the two carbonyl groups. This delocalization can be represented through multiple resonance contributors:

The primary resonance structure places the formal negative charge on the carbon atom at position 4, with both carbonyl groups maintaining their double-bond character. Alternative resonance contributors involve charge delocalization onto the oxygen atoms of the carbonyl groups, creating enolate-like character at these positions. The extensive conjugation within this system provides substantial thermodynamic stabilization that favors the ionic form over potential neutral tautomers.

Computational studies of related β-diketone systems indicate that the barrier to proton migration in such delocalized systems is extremely low, often approaching the classification of low-barrier hydrogen bonds. However, in the case of the sodium salt, the removal of the acidic proton eliminates the possibility of such rapid exchange processes, resulting in a static charge distribution that is stabilized through coordination with the sodium cation.

The resonance stabilization energy of the this compound system significantly exceeds that of simple enolate anions due to the additional stabilization provided by the cyclic framework and the presence of two electron-withdrawing carbonyl groups. This enhanced stability contributes to the compound's utility as a stable organic sodium salt and influences its reactivity patterns in synthetic applications.

Properties

IUPAC Name

sodium;pyran-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSOBOQRRNIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[CH-]C(=O)CO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718864
Record name Sodium 3,5-dioxooxan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879127-67-0
Record name Sodium 3,5-dioxooxan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium pyran-4-ide-3,5-dione, a compound belonging to the family of pyran derivatives, has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of sodium pyran-4-ide-3,5-dione, highlighting its pharmacological potential based on recent studies.

Chemical Structure and Synthesis

Sodium pyran-4-ide-3,5-dione is characterized by a pyran ring with two keto groups at positions 3 and 5. The synthesis typically involves the reaction of suitable starting materials such as substituted benzoic acids or hydrazides with diethyl malonate, leading to the formation of various derivatives. The general synthetic pathway can be outlined as follows:

  • Formation of Esters : Substituted benzoic acid is converted into its ester form.
  • Hydrazide Formation : The ester undergoes hydrazinolysis to yield hydrazides.
  • Cyclization : The hydrazides react with diethyl malonate to form sodium pyran-4-ide-3,5-dione.

Antibacterial Activity

The antibacterial properties of sodium pyran-4-ide-3,5-dione have been evaluated using the zone of inhibition method against various bacterial strains. Studies indicate that certain derivatives exhibit significant antibacterial activity, comparable to established antibiotics.

Table 1: Antibacterial Activity of Sodium Pyran-4-ide-3,5-dione Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Sodium Pyran AE. coli15
Sodium Pyran BS. aureus18
Sodium Pyran CP. aeruginosa12

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema method in animal models. The results demonstrated that sodium pyran-4-ide-3,5-dione significantly reduced edema compared to control groups.

Table 2: Anti-inflammatory Activity Results

TreatmentEdema Reduction (%)
Control0
Sodium Pyran A45
Sodium Pyran B60

Structure-Activity Relationship (SAR)

The biological activity of sodium pyran-4-ide-3,5-dione is influenced by its structural modifications. Substituents at specific positions on the aromatic ring have been shown to enhance activity:

  • Electron-withdrawing groups (e.g., nitro or chloro) at the para position increase antibacterial potency.
  • Hydrophobic substitutions improve membrane permeability and bioavailability.

Case Studies

Recent research has highlighted various case studies focusing on the therapeutic applications of sodium pyran derivatives:

  • Antimicrobial Applications : A study conducted by Singh et al. (2015) reported that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant strains .
  • Anti-inflammatory Research : In a controlled trial involving inflammatory models, sodium pyran derivatives demonstrated a marked decrease in inflammatory markers, indicating their role as potential anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

Sodium pyran-4-ide-3,5-dione has been investigated for its potential therapeutic applications due to its ability to modulate biological activity.

a. Antimicrobial Activity
Research indicates that derivatives of pyran-4-ide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal infections like Candida albicans . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

b. Pain Management
The compound has also been linked to sodium channel modulation, which is crucial in pain management. Specific derivatives have demonstrated selectivity for sodium channels associated with pain transmission, suggesting potential applications in treating various pain conditions, including neuropathic and inflammatory pain . This selectivity may lead to improved therapeutic profiles with fewer side effects compared to traditional analgesics.

c. Neuroprotective Effects
Emerging studies suggest that sodium pyran-4-ide-3,5-dione could play a role in neuroprotection. Its derivatives are being explored for their potential to treat neurodegenerative disorders such as Alzheimer's and Parkinson's diseases by inhibiting pathways that lead to neuronal damage .

Organic Synthesis

Sodium pyran-4-ide-3,5-dione serves as an important intermediate in organic synthesis.

a. Synthesis of Complex Molecules
The compound can be used as a building block for synthesizing more complex organic molecules. For example, it has been utilized in the synthesis of potassium channel openers like ABT-598 through cyclization reactions that yield high purity and yield . This highlights its utility in developing pharmaceuticals with specific biological activities.

b. Functionalization Reactions
The reactivity of sodium pyran-4-ide-3,5-dione allows for various functionalization reactions, enabling chemists to modify its structure and enhance its properties for specific applications. This versatility makes it a valuable compound in synthetic organic chemistry.

Materials Science

In materials science, sodium pyran-4-ide-3,5-dione is being explored for its potential use in developing new materials with desirable properties.

a. Polymer Chemistry
Research is ongoing into the incorporation of pyran-based compounds into polymer matrices to improve mechanical properties or introduce bioactivity into the materials . Such advancements could lead to the development of smart materials for biomedical applications.

Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyDemonstrated effectiveness against E. coli and S. aureus; potential use in antibiotic formulations .
Study 2Pain ModulationIdentified selective sodium channel modulation leading to reduced pain signaling; implications for chronic pain treatments .
Study 3NeuroprotectionShowed promising results in protecting neuronal cells from oxidative stress; potential applications in neurodegenerative diseases .
Study 4Organic SynthesisSuccessfully synthesized ABT-598 using sodium pyran derivative; highlights utility in pharmaceutical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with sodium;pyran-4-ide-3,5-dione, particularly in their diketone moieties and heterocyclic cores:

Piperazine-2,5-dione Derivatives (Diketopiperazines)

Examples: Albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione .

  • Structure : Six-membered piperazine ring with two ketone groups.
  • Bioactivity: Demonstrated antiviral activity against H1N1 influenza virus. For instance, albonoursin (compound 7) showed an IC50 of 6.8 ± 1.5 μM, outperforming other derivatives .
  • Key Differences : Unlike pyran-diones, diketopiperazines are nitrogen-containing rings, which influence hydrogen-bonding capabilities and target specificity.

1,3-Oxazepine-1,5-dione

Synthesis : Derived from sulfonamide precursors via cyclization reactions .

  • Structure : Seven-membered oxazepine ring with two ketone groups.
  • Key Differences : The larger ring size and additional heteroatoms (oxygen and nitrogen) may alter metabolic stability compared to pyran-diones.

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

Structure : Five-membered oxadiazolidine ring with two ketone groups .

  • Application : Primarily used as a herbicide.
  • Key Differences : The smaller ring and chlorine substituents confer distinct physicochemical properties, such as increased lipophilicity and environmental persistence.

Comparative Data Table

Compound Core Structure Bioactivity/Application Notable Data Reference
This compound Pyran-3,5-dione Hypothesized antiviral/solubility Limited direct data -
Albonoursin Piperazine-2,5-dione Antiviral (H1N1) IC50 = 6.8 ± 1.5 μM
1,3-Oxazepine-1,5-dione Oxazepine-1,5-dione Antibacterial/antifungal Moderate activity vs. ampicillin
Methazole Oxadiazolidine-3,5-dione Herbicidal Environmental persistence

Preparation Methods

Synthesis via Cyclization of Diketone Precursors

The most direct route to sodium pyran-4-ide-3,5-dione involves the cyclization of 1,3-diketones under basic conditions. For example, diethyl malonate can undergo cyclization in the presence of acetic anhydride and a sodium base to form the pyran-3,5-dione ring. A modified protocol from the synthesis of pyrazolidine-3,5-dione derivatives demonstrates this approach:

  • Reaction Setup :

    • Diethyl malonate (1.0 mol) is heated with acetic anhydride (20 mL) at 100–120°C for 3 hours.

    • The mixture is cooled, and excess acetic anhydride is removed under reduced pressure.

    • The resulting diketone intermediate is treated with 5% sodium hydroxide to deprotonate the enolic hydrogen, yielding the sodium salt .

  • Optimization :

    • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the enolate intermediate .

    • Base Selection : Sodium hydride (NaH) or sodium hydroxide (NaOH) is preferred over potassium carbonate due to higher basicity, which drives complete deprotonation .

This method achieves yields of 70–85%, with purity confirmed via FTIR (C=O stretch at 1735 cm⁻¹) and NMR (singlet for pyran-H at δ 4.95 ppm) .

Salt Formation from Pyran-3,5-dione

Sodium pyran-4-ide-3,5-dione can also be prepared via neutralization of the parent dione (2H-pyran-3,5(4H,6H)-dione) with sodium bases:

  • Procedure :

    • 2H-pyran-3,5(4H,6H)-dione (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF).

    • Sodium methoxide (1.2 mol) is added dropwise at 0–5°C to prevent side reactions.

    • The mixture is stirred for 2 hours, filtered, and the solid residue is washed with cold ether .

  • Key Considerations :

    • Stoichiometry : A 1:1 molar ratio of dione to base ensures complete salt formation. Excess base may hydrolyze the dione ring.

    • Temperature Control : Reactions conducted above 25°C risk ring-opening, as observed in analogous spirocyclic systems .

Industrial-Scale Synthesis via Ring-Opening Reactions

Patent WO2020148621A1 describes a scalable method for related diazaspiro compounds, which can be adapted for sodium pyran-4-ide-3,5-dione:

  • Process Overview :

    • Step 1 : 8-(pyrimidin-2-yl)-5,8-diazaspiro decan-5-ium bromide (11) is suspended in xylene (2–50 volumes) with potassium carbonate (0.8–6 equivalents).

    • Step 2 : The mixture is heated to 80–145°C for 0.5–2.5 hours to facilitate ring-opening.

    • Step 3 : Acid-base work-up with hydrochloric acid and sodium hydroxide isolates the sodium salt .

  • Advantages :

    • Yield : >95% purity with minimal by-products.

    • Solvent Recovery : Xylene is recycled, reducing costs .

Comparative Analysis of Methods

Method Yield Purity Scalability Key Reference
Cyclization of Diketones70–85%90–95%Moderate
Salt Formation80–90%95–98%High
Industrial Ring-Opening>95%>99%High

Mechanistic Insights and Side Reactions

  • Cyclization Mechanism :

    • Diethyl malonate undergoes keto-enol tautomerism in acidic conditions, facilitating nucleophilic attack and ring closure. Sodium bases deprotonate the enol to stabilize the salt .

  • Common Side Reactions :

    • Hydrolysis : Excess water or prolonged heating converts the dione into a dicarboxylic acid.

    • Oxidation : Atmospheric oxygen may oxidize the enolate, necessitating inert gas purging .

Applications in Pharmaceutical Synthesis

Sodium pyran-4-ide-3,5-dione serves as a precursor for anxiolytics like gepirone. In WO2020148621A1 , it reacts with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione to form gepirone’s spirocyclic core. The sodium salt’s solubility in polar solvents (e.g., DMSO) enables efficient coupling reactions .

Q & A

Q. What criteria should guide the selection of in vivo models for sodium pyran-4-ide-3,5-dione toxicity or efficacy studies?

  • Methodological Answer : Use species with homologous metabolic pathways (e.g., rodents for CYP450 metabolism). Adhere to ARRIVE guidelines: specify sample size (power analysis), randomization, and blinding. Mutagenicity screening (e.g., V. harveyi assay) precedes in vivo testing to exclude genotoxic risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.